2-(2-methylphenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is an organic compound that features a complex structure with both aromatic and aliphatic components It is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting piperidine with 1,1,1-trifluoroethanol under controlled conditions.
Attachment of the Methylphenoxy Group: The 2-methylphenoxy group is introduced through a nucleophilic substitution reaction, where 2-methylphenol reacts with an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which is achieved by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the piperidine nitrogen.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-methylphenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroethyl)piperidin-4-ol: This compound shares the trifluoroethyl and piperidine components but lacks the acetamide and methylphenoxy groups.
Methyl 2-(2,2,2-trifluoroethyl)piperidin-4-yl]acetate: Similar in structure but with a different functional group, impacting its reactivity and applications.
Uniqueness
The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-13-4-2-3-5-15(13)24-11-16(23)21-10-14-6-8-22(9-7-14)12-17(18,19)20/h2-5,14H,6-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBYGYARZWDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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